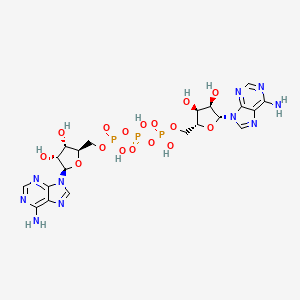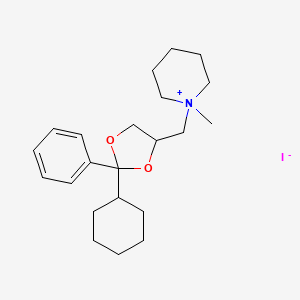![molecular formula C11H17N3O B1203950 (4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one CAS No. 35471-10-4](/img/structure/B1203950.png)
(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arenaine is a member of pyrimidines.
Scientific Research Applications
Synthesis and Biological Activities
- Compounds related to (4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one have been synthesized and explored for various biological activities. For instance, derivatives like 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones have shown significant analgesic and anti-inflammatory activities, with a lower ulcer index compared to standard drugs like aspirin (El-Gazzar & Hafez, 2009). Additionally, compounds like 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones have been synthesized and their tautomeric structures studied (Kurasawa et al., 1989).
Antimicrobial and Anticancer Properties
- Pyrazole and pyrimidine derivatives, including those structurally related to (4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one, have been evaluated for their antimicrobial and anticancer properties. Some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated significant antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Cytotoxic Activity
- Research has been conducted on thieno[2,3-d]pyrimidin-4-ones and their derivatives for evaluating cytotoxic activity on mammalian cancer cell models. While these compounds generally showed weak effects on human cervix adenocarcinoma cells, some exhibited more consistent inhibition of cell growth on murine myeloma cells (Kh et al., 2013).
Antibacterial Activity
- Studies on 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, which are structurally similar to the compound of interest, have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. However, these compounds were found inactive in antifungal screening (Narayana, Rao, & Rao, 2009).
Radioprotective and Antitumor Activities
- Novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazoles, have shown promising radioprotective and antitumor activities in scientific research. These compounds were evaluated for their potential in these areas and displayed encouraging results (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Synthesis of Derivatives
- Various methods have been developed for the synthesis of compounds structurally related to (4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one. These methods have led to the creation of a diverse range of compounds with potential biological activities (Narayana, Rao, & Rao, 2009).
properties
CAS RN |
35471-10-4 |
|---|---|
Product Name |
(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one |
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one |
InChI |
InChI=1S/C11H17N3O/c1-4-11(3)6-5-8-7(2)9(15)13-10(12)14(8)11/h4,7-8H,1,5-6H2,2-3H3,(H2,12,13,15)/t7-,8-,11?/m0/s1 |
InChI Key |
JICZMZVYTMAXGX-KHSUWTBESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC(N2C(=NC1=O)N)(C)C=C |
SMILES |
CC1C2CCC(N2C(=NC1=O)N)(C)C=C |
Canonical SMILES |
CC1C2CCC(N2C(=NC1=O)N)(C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



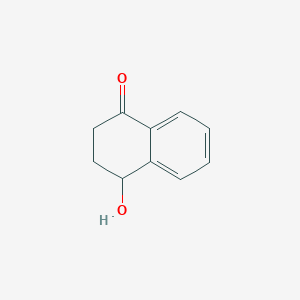
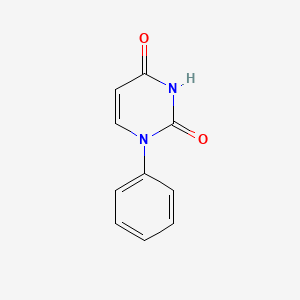
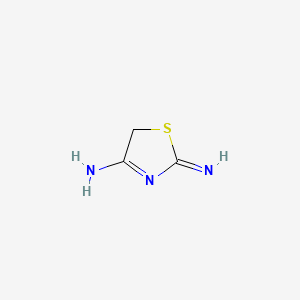
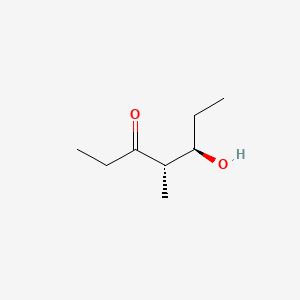
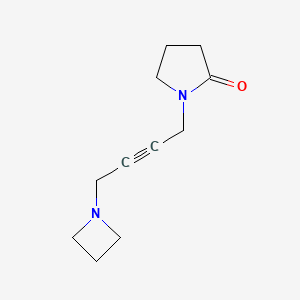
![3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid](/img/structure/B1203875.png)
![2,2,6,6-Tetramethyl-1-azabicyclo[2.2.2]octane](/img/structure/B1203876.png)

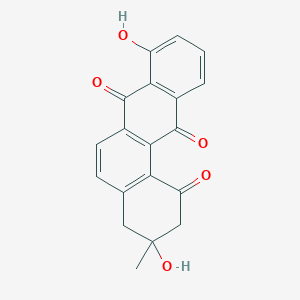
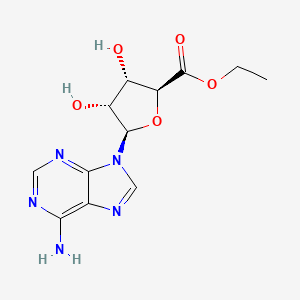
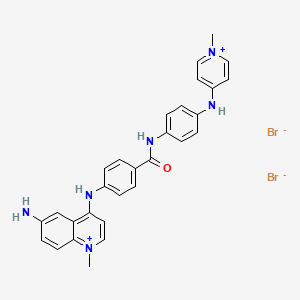
![1-[3-(4-Chlorophenyl)propyl]piperazine](/img/structure/B1203885.png)
